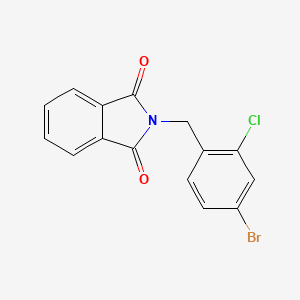

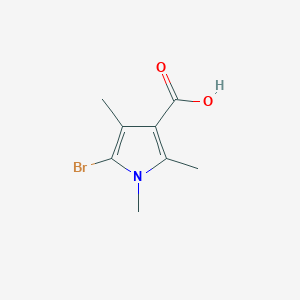

![molecular formula C14H14N2O4 B2467786 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid CAS No. 1356809-10-3](/img/structure/B2467786.png)

3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid” is an organic compound containing several functional groups, including a cyano group (-CN), a methylamino group (-NHCH3), a carboxylic acid group (-COOH), and a phenoxy group (Ph-O-). These functional groups suggest that this compound may have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methylamino, carboxylic acid, and phenoxy groups would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition. The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group might increase its solubility in water .Scientific Research Applications

Alternative Phenolic Building Blocks

Phloretic acid, a phenolic compound related in structure to the query compound, has been investigated for its potential as a renewable building block in materials science. Its utilization in the formation of benzoxazine rings, offering a sustainable alternative to traditional phenol-based reactions, highlights the potential for such compounds in enhancing the reactivity of molecules towards specific synthetic goals, with implications for the development of bio-based materials with wide-ranging applications (Acerina Trejo-Machin et al., 2017).

Anti-Inflammatory Applications

Research on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. has identified new compounds with modest anti-inflammatory activities. This indicates the potential for structurally similar compounds, such as the one , to serve in anti-inflammatory capacities or as leads in the development of new anti-inflammatory agents (Xiaolei Ren et al., 2021).

Catalytic Applications

Investigations into the catalytic properties of compounds for the selective hydrogenation of phenol derivatives to cyclohexanone, an important intermediate in chemical manufacturing, showcase the role that similar compounds might play in catalysis. The development of specific catalysts based on phenolic structures emphasizes the potential for targeted chemical transformations in industrial processes (Yong Wang et al., 2011).

Anticancer and Antimicrobial Activities

The synthesis and investigation of compounds for their anticancer and antimicrobial activities is a significant area of research. Studies on derivatives of triazinone and their activity against cancer cell lines suggest the potential for related compounds to contribute to the development of new therapeutic agents. Similarly, research into the antimicrobial activity of N-Substituted-β-amino acid derivatives containing phenolic moieties provides insight into the broad spectrum of biological activities that these compounds can exhibit (H. Saad & A. Moustafa, 2011; Kristina Mickevičienė et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-16-14(19)11(9-15)8-10-2-4-12(5-3-10)20-7-6-13(17)18/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMISFDTNWLLI-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC=C(C=C1)OCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\C1=CC=C(C=C1)OCCC(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

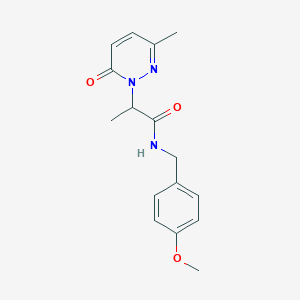

![N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2467710.png)

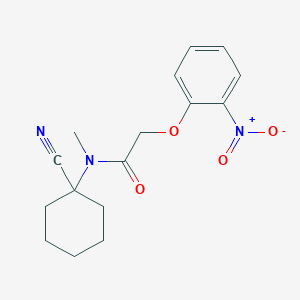

![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)

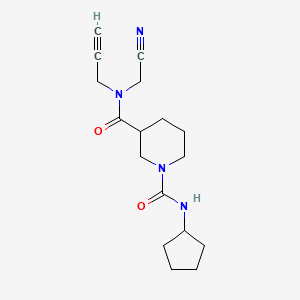

![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)

![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)

![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)

![2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2467720.png)

![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)